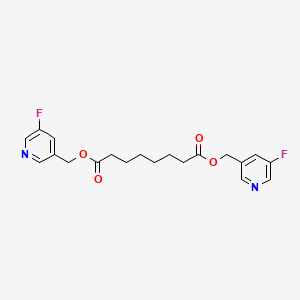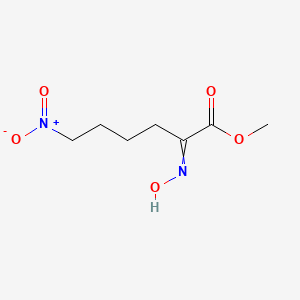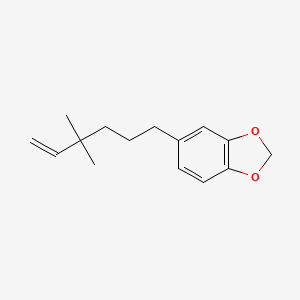
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole is an organic compound with the molecular formula C15H20O2 It is characterized by a benzodioxole ring substituted with a dimethylhexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,3-benzodioxole with 4,4-dimethylhex-5-en-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to saturate the double bond in the hexenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of saturated hexyl derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring can participate in π-π interactions, while the hexenyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylhex-5-en-1-yl acetate: Similar in structure but with an acetate group instead of the benzodioxole ring.
1,3-Benzodioxole derivatives: Compounds with various substituents on the benzodioxole ring.
Uniqueness
5-(4,4-Dimethylhex-5-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the dimethylhexenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
30310-56-6 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
5-(4,4-dimethylhex-5-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)9-5-6-12-7-8-13-14(10-12)17-11-16-13/h4,7-8,10H,1,5-6,9,11H2,2-3H3 |
InChI-Schlüssel |
IHMNTQCUAJQGEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC1=CC2=C(C=C1)OCO2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


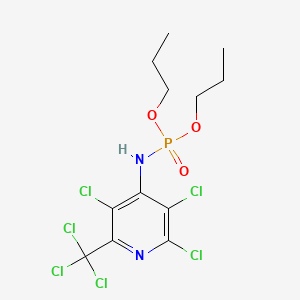
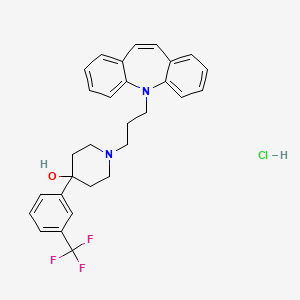
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)
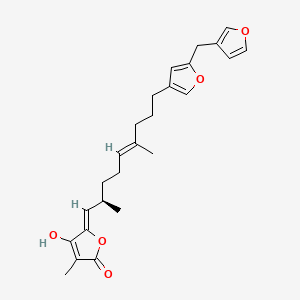
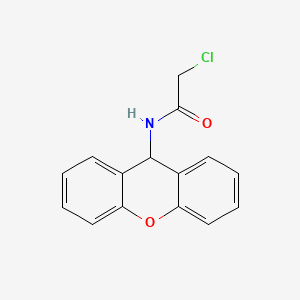


![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)

